N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Description
Historical Development of Oxalamides in Medicinal Chemistry
Oxalamides emerged as bioactive scaffolds in the late 20th century due to their pseudopeptide character and capacity to mimic natural hydrogen-bonding motifs. Early applications focused on their role as enzyme inhibitors, leveraging their ability to form stable intramolecular hydrogen bonds with arginine-rich active sites. The 2010s marked a paradigm shift with the discovery of ferrocene-conjugated oxalamides, such as Boc–NH–Fn–CO–Ala–OMe, which demonstrated selective cytotoxicity against cervical adenocarcinoma (HeLa) and mammary adenocarcinoma (MCF7) cell lines. Subsequent work optimized substituent groups to enhance target affinity, exemplified by ZINC05250774-derived neuraminidase inhibitors with sub-micromolar IC50 values.
Significance of N1-Cyclopentyl-N2-(4-(Trifluoromethoxy)Phenyl)Oxalamide in Contemporary Research
This compound integrates two pharmacophoric elements:
- Cyclopentyl group : Enhances lipophilicity (clogP ≈ 3.2) and induces torsional strain, favoring bioactive conformations.
- 4-(Trifluoromethoxy)phenyl group : Provides electron-withdrawing effects (-I, -σ), polarizing the oxalamide carbonyls for stronger hydrogen bonding.
Comparative studies suggest its trifluoromethoxy moiety may improve blood-brain barrier penetration relative to methoxy or nitro analogs.
Theoretical Foundation and Research Scope
The molecule’s therapeutic potential arises from:
- Dual hydrogen-bond donors : Amide NH groups engage targets like cyclooxygenase (COX) or neuraminidase catalytic arginines (Arg118, Arg292, Arg371).
- Conformational dynamics : Cyclopentyl puckering (pseudo-rotation barrier ≈ 5 kcal/mol) enables adaptation to enzyme binding pockets.
- Electrostatic potential : Calculated ESP surfaces show strong negative charges at carbonyl oxygens (Mulliken charge: -0.43 e) and positive charges at amide hydrogens (+0.31 e).
Ongoing research prioritizes structure-activity relationship (SAR) studies against oncology and virology targets.
Position within the Broader Oxalamide Derivative Family
The compound occupies a strategic niche between two oxalamide subclasses:
This hybrid structure merges the steric bulk of ferrocene derivatives with the electronic tunability of halogenated aromatics, potentially overcoming solubility limitations observed in earlier analogs.
Properties
IUPAC Name |
N-cyclopentyl-N'-[4-(trifluoromethoxy)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c15-14(16,17)22-11-7-5-10(6-8-11)19-13(21)12(20)18-9-3-1-2-4-9/h5-9H,1-4H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKPOHZDYFOODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the reaction of cyclopentylamine with oxalyl chloride to form the intermediate cyclopentyl oxalyl chloride. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under controlled conditions to yield the desired oxalamide compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxalamides with varying functional groups.
Scientific Research Applications
N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Findings:
Mechanistic Divergence :
- The oxalamide compound and bedaquiline both target F-ATP synthase but act on distinct subunits: the oxalamide targets the F1 domain , while bedaquiline inhibits the c subunit . This difference may reduce cross-resistance risks.
- Q203 inhibits the cytochrome bc1 complex (part of the electron transport chain), offering a complementary mechanism to ATP synthase inhibitors .
Combination Therapy Rationale :
- The patent emphasizes combining the oxalamide derivative with Q203 or bedaquiline to enhance efficacy. For example:
- Oxalamide + Q203 : Simultaneously disrupts ATP synthesis (oxalamide) and electron transport (Q203), starving the bacterium of energy.
- Oxalamide + bedaquiline : Dual inhibition of F-ATP synthase at separate sites may delay resistance emergence .
This modification mirrors strategies used in Q203’s design, which incorporates a trifluoromethoxy group for similar purposes .
Biological Activity
N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopentyl group attached to an oxalamide backbone, with a trifluoromethoxy substituent on the phenyl ring. This unique combination of functional groups contributes to its distinct chemical properties and biological activities.
This compound primarily acts through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can lead to reduced enzyme activity and subsequent biological effects.
- Receptor Modulation : It may also interact with various receptors, affecting their function and signaling pathways. The trifluoromethoxy group enhances binding affinity and selectivity towards these targets.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. For instance, it has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The compound's mechanism involves inducing apoptosis in cancer cells and inhibiting proliferation by targeting critical signaling pathways associated with tumor growth .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and reducing inflammation-associated signaling pathways .
Comparative Studies
To better understand the unique properties of this compound, it is beneficial to compare it with similar oxalamide derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N1-cyclopentyl-N2-(4-(trifluoromethyl)phenyl)oxalamide | C17H20F3N3O2 | Contains a trifluoromethyl group, altering reactivity. |
| N1-cycloheptyl-N2-(4-methylpiperazin-1-yl)oxalamide | C18H28N4O2 | Features a cycloheptyl group, affecting steric properties. |
| N1,N2-bis(4-(trifluoromethyl)phenyl)oxalamide | C16H14F6N2O2 | Exhibits enhanced lipophilicity due to multiple trifluoromethyl groups. |
These comparisons highlight how structural variations influence biological activity, particularly in terms of enzyme inhibition and receptor interaction.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits effective cytotoxicity against various cancer cell lines, including breast and lung cancer models. The compound showed IC50 values in the low micromolar range, indicating potent activity against these cells .
In Vivo Efficacy
Animal model studies have further supported the anticancer potential of this compound. In murine xenograft models, treatment with this compound resulted in significant tumor size reduction compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors .
Q & A
Basic: What synthetic methodologies are recommended for preparing N1-cyclopentyl-N2-(4-(trifluoromethoxy)phenyl)oxalamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves a multi-step route starting with the preparation of intermediates:
Step 1: React cyclopentylamine with oxalyl chloride to form the N1-cyclopentyl oxalamide intermediate.
Step 2: Couple this intermediate with 4-(trifluoromethoxy)aniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane at 0–25°C .
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.
Optimization Tips:
- Control temperature to prevent side reactions (e.g., epimerization).
- Use inert atmosphere (N₂/Ar) for moisture-sensitive steps .
- Confirm intermediate purity via TLC or HPLC before proceeding .
Advanced: What experimental strategies can resolve contradictions in reported bioactivity data for oxalamides with similar substituents?
Answer:
Contradictions often arise from structural variations (e.g., cyclopentyl vs. cyclohexyl groups) or assay conditions. Methodological approaches include:
- Comparative Structure-Activity Relationship (SAR) Studies: Synthesize analogs with systematic substituent changes (e.g., replacing trifluoromethoxy with methoxy) and test in parallel using standardized assays (e.g., enzyme inhibition IC₅₀) .
- Dose-Response Analysis: Perform full dose curves (e.g., 0.1–100 µM) to differentiate potency variations from assay noise .
- Target Engagement Assays: Use biophysical methods (SPR, ITC) to measure direct binding affinities, reducing false positives from indirect cellular effects .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm regiochemistry of cyclopentyl and trifluoromethoxyphenyl groups. Key signals: cyclopentyl CH₂ (~1.5–2.0 ppm), trifluoromethoxy CF₃ (~3.3 ppm in ¹⁹F NMR) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities .
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Advanced: How does the trifluoromethoxy group influence metabolic stability, and what assays validate this?
Answer:
The trifluoromethoxy group enhances lipophilicity (logP ↑) and metabolic resistance due to fluorine’s electronegativity and steric shielding. Validation methods:
- In Vitro Microsomal Stability Assay: Incubate compound with liver microsomes (human/rat), monitor degradation via LC-MS over 60 minutes. Compare half-life (t₁/₂) with non-fluorinated analogs .
- CYP450 Inhibition Screening: Use fluorogenic substrates to assess interactions with CYP3A4/2D6, critical for predicting drug-drug interactions .
Advanced: What computational tools predict the binding mode of this compound to histone deacetylase (HDAC) isoforms?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with HDAC8 (PDB: 1T69). Focus on zinc-binding domain and hydrophobic pockets accommodating the cyclopentyl group .
- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%) .
- Validation: Compare computational ΔG binding scores with experimental IC₅₀ values from HDAC inhibition assays .
Basic: What are the solubility and storage requirements for this compound in research settings?
Answer:
- Solubility: Moderately soluble in DMSO (≥10 mM), sparingly soluble in water (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in PBS .
- Storage: -20°C in airtight, light-protected vials. Stability confirmed via HPLC after 6 months .
Advanced: How can researchers design experiments to elucidate the role of the oxalamide linker in target selectivity?
Answer:
- Proteomic Profiling: Use affinity-based pull-down assays with a biotinylated analog to identify binding partners in cell lysates .
- X-ray Crystallography: Co-crystallize the compound with HDAC or kinase targets to resolve binding interactions at atomic resolution .
- Alanine Scanning Mutagenesis: Mutate key residues in the target protein’s binding pocket (e.g., HDAC Tyr306) and measure activity shifts .
Data Contradiction: How do divergent bioactivity results for oxalamides in cancer vs. inflammation models inform experimental redesign?
Answer:
- Context-Specific Assays: Test the compound in both cancer (e.g., MTT assay on HeLa cells) and inflammation models (e.g., LPS-induced TNF-α in macrophages) under identical conditions .
- Pathway Analysis: Use RNA-seq or phosphoproteomics to identify off-target effects (e.g., unintended MAPK activation) .
- Pharmacokinetic Profiling: Measure tissue distribution (LC-MS) to confirm target engagement in relevant organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
